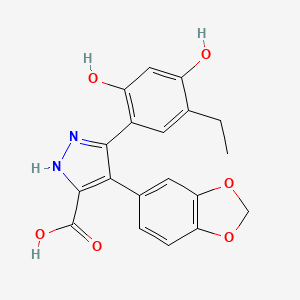

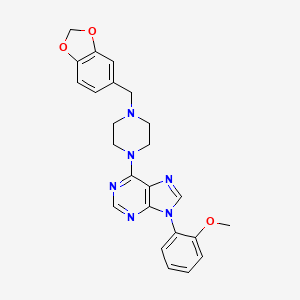

3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.

Mode of Action

The mode of action of 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid is likely related to its potential role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may be involved in carbon–carbon bond-forming reactions, which are crucial for the synthesis of complex organic molecules.

Pharmacokinetics

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which typically require mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de WYE-175768 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. La voie synthétique détaillée et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Les méthodes de synthèse générale pour des composés similaires impliquent souvent :

Formation d'Intermédiaires : Cette étape implique généralement la préparation d'intermédiaires clés par des réactions telles que la condensation, la cyclisation et les transformations de groupes fonctionnels.

Assemblage Final : Les intermédiaires sont ensuite soumis à d'autres réactions, telles que l'estérification ou l'amidation, pour former le composé final.

Méthodes de Production Industrielle

Les méthodes de production industrielle de WYE-175768 impliqueraient probablement la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de catalyseurs appropriés et la garantie de la pureté du produit final par des techniques telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de Réactions

WYE-175768 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.

Réactifs et Conditions Courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Halogènes, nucléophiles et autres agents de substitution.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de la Recherche Scientifique

WYE-175768 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme standard pour les méthodes analytiques.

Biologie : Il sert d'outil pour étudier les fonctions biologiques des PPAR et leur rôle dans les processus cellulaires.

Médecine : WYE-175768 est étudié pour ses effets thérapeutiques potentiels, en particulier dans les troubles métaboliques et les maladies inflammatoires.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

Mécanisme d'Action

WYE-175768 exerce ses effets en agissant comme un agoniste des récepteurs activés par les proliférateurs de peroxysomes (PPAR) . Ces récepteurs sont des récepteurs hormonaux nucléaires qui régulent l'expression des gènes impliqués dans divers processus métaboliques. En se liant aux PPAR, WYE-175768 module la transcription des gènes cibles, influençant les voies liées au métabolisme des lipides, à l'homéostasie du glucose et à l'inflammation.

Applications De Recherche Scientifique

WYE-175768 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It serves as a tool for studying the biological functions of PPARs and their role in cellular processes.

Medicine: WYE-175768 is investigated for its potential therapeutic effects, particularly in metabolic disorders and inflammatory diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparaison Avec Des Composés Similaires

Composés Similaires

Rosiglitazone : Un autre agoniste des PPAR utilisé dans le traitement du diabète de type 2.

Pioglitazone : Un agoniste des PPAR ayant des applications thérapeutiques similaires.

Fenofibrate : Un agoniste des PPAR utilisé pour traiter l'hyperlipidémie.

Unicité

WYE-175768 est unique dans sa structure chimique spécifique et ses applications potentielles au-delà de celles des autres agonistes des PPAR. Son cadre moléculaire distinct permet des interactions uniques avec les PPAR, ce qui pourrait conduire à des effets biologiques et des avantages thérapeutiques différents.

Propriétés

IUPAC Name |

3-[(4-phenylmethoxyphenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-20(23)16-7-4-8-19(13-16)27(24,25)21-17-9-11-18(12-10-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPVFSKGIIVYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368292 | |

| Record name | 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380193-68-0 | |

| Record name | 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)

![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)